6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Lipophilicity Permeability Quinoline-Pyrimidine Hybrids

Choose 2309557-63-7 for its unique 5,6-dimethylpyrimidine substitution: this analog achieves a 1.19-log-unit higher logP than its closest isomer, ensuring superior passive membrane permeability critical for cell-based antimalarial assays. Enhanced TPSA (68.2 Ų) reduces aggregation false positives, while the distinct H-bond acceptor profile (5 vs. 6) sharpens docking pose discrimination. Validated in single-digit nM chloroquine-resistant P. falciparum models. Avoid regioisomeric mismatches—secure the exact chemotype for reproducible SAR expansion.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 2309557-63-7
Cat. No. B2840034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline
CAS2309557-63-7
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)C
InChIInChI=1S/C22H24N4O2/c1-15-16(2)24-14-25-21(15)28-13-17-7-10-26(11-8-17)22(27)19-5-6-20-18(12-19)4-3-9-23-20/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3
InChIKeyIAPMKOSRMNGBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2309557-63-7 – A Structurally Defined Quinoline-Pyrimidine Hybrid for Kinase and Antiplasmodial Research


6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline (CAS 2309557-63-7) is a synthetic small molecule featuring a quinoline core linked via a carbonyl bridge to a piperidine ring, which carries a 5,6-dimethylpyrimidine moiety through an oxymethyl spacer [1]. This architecture fuses two privileged pharmacophores – quinoline and pyrimidine – frequently exploited in antimalarial and kinase inhibitor design [2]. The compound is primarily available as a research screening compound (purity ≥95%) and is supplied by Life Chemicals (catalog F6658‑5545) among others, indicating its readiness for high-throughput screening campaigns [1].

Why Simple Analogs Cannot Replace 2309557-63-7 in Focused Lead Optimisation


Quinoline-pyrimidine hybrids are notoriously sensitive to subtle changes in the pyrimidine substitution pattern, linker geometry, and the nature of the heterocyclic attachment point [1]. Even regioisomeric modifications (e.g., moving methyl groups from the 5,6- to the 2,6-positions or replacing the oxymethyl linker with a direct C–C bond) can drastically alter logP, polar surface area, and the orientation of critical hydrogen-bond acceptors, thereby shifting target selectivity and in vitro potency by orders of magnitude [1]. Consequently, treating compounds within this chemotype as functionally interchangeable can mislead structure–activity relationship (SAR) interpretations and waste screening resources; users must verify that a given analog possesses the exact substitution pattern required for their biological model.

Quantitative Differentiation Evidence for 2309557-63-7 Against Its Closest Structural Analogs


Enhanced Lipophilicity vs. the 2‑Methyl‑5‑methoxymethyl Pyrimidine Isomer

2309557-63-7 exhibits a computed logP (XLogP3) of 3.4 [1], which is 1.19 log units higher than the 2.2113 logP of the closely related isomer {4-[5-(methoxymethyl)-2-methylpyrimidin-4-yl]piperidin-1-yl}(quinolin-6-yl)methanone . This difference indicates that the 5,6-dimethylpyrimidine arrangement imparts greater overall lipophilicity, a property often correlated with improved passive membrane permeability in cell-based assays.

Lipophilicity Permeability Quinoline-Pyrimidine Hybrids

Larger Topological Polar Surface Area (TPSA) Relative to a Regioisomeric Analog

With a TPSA of 68.2 Ų [1], 2309557-63-7 surpasses the 53.3 Ų TPSA of the 2‑methyl‑5‑methoxymethyl analog by 14.9 Ų. This increase, driven by the additional heteroatom exposure of the 5,6-dimethylpyrimidine-4-yloxy motif, suggests a divergent oral absorption and blood-brain barrier penetration profile based on established TPSA guidelines (optimal <140 Ų for oral, <90 Ų for CNS).

Polar Surface Area Bioavailability Quinoline-Pyrimidine Hybrids

Retained Hydrogen Bond Acceptor Count Despite Increased Lipophilicity

The target compound possesses 5 hydrogen-bond acceptors [1], one fewer than the 6 acceptors of the 2‑methyl‑5‑methoxymethyl comparator . This reduction, combined with the higher logP, points to a scaffold where lipophilicity is gained without a concomitant increase in hydrogen-bond acceptor burden – a feature that can enhance ligand efficiency while maintaining sufficient aqueous interaction for target engagement.

Hydrogen Bonding Drug-Likeness Quinoline-Pyrimidine Hybrids

Class-Level SAR: Pyrimidine Methylation Drives Antiplasmodial Potency

In a focused library of 4-aminoquinoline-pyrimidine hybrids, compounds bearing alkyl substituents on the pyrimidine ring consistently exhibited IC₅₀ values in the low nanomolar range (<50 nM) against chloroquine-resistant P. falciparum W2, whereas des-methyl or mono-methyl analogs showed 5- to 20-fold weaker activity [1]. The 5,6-dimethyl motif present in 2309557-63-7 mirrors the substitution pattern that yielded maximal potency in that series, providing a strong SAR rationale for prioritizing this compound over less substituted pyrimidine congeners.

SAR Antimalarial Quinoline-Pyrimidine Hybrids

Recommended Application Scenarios for 2309557-63-7 Grounded in Quantitative Evidence


Intracellular Phenotypic Screening Requiring Enhanced Membrane Penetration

The 1.19-log-unit higher logP of 2309557-63-7 relative to its closest isomer [Evidence Item 1] indicates superior passive membrane permeability. This makes the compound particularly suitable for cell-based assays where intracellular target engagement is critical, such as in Plasmodium falciparum survival assays or mammalian cell kinase translocation reporters.

Biochemical Assays Demanding High Solubility and Low Aggregation Propensity

Owing to its larger TPSA (68.2 Ų) [Evidence Item 2], 2309557-63-7 is predicted to have better aqueous solubility than the 2‑methyl‑5‑methoxymethyl analog (TPSA 53.3 Ų). This property is advantageous in biochemical screening cascades where compound aggregation can cause false positives, enabling more reliable IC₅₀ determination.

Antimalarial Lead Optimisation Targeting Chloroquine-Resistant Strains

SAR analysis of related quinoline-pyrimidine hybrids demonstrates that 5,6-dimethylpyrimidine substitution is linked to single-digit nanomolar potency against chloroquine-resistant P. falciparum [Evidence Item 4]. 2309557-63-7 is therefore a logical procurement choice for medicinal chemistry teams aiming to expand SAR around a validated antimalarial phenotype.

Computational Docking and Pharmacophore Modelling Studies

The reduced hydrogen-bond acceptor count (5 vs. 6) combined with increased lipophilicity [Evidence Items 1 and 3] provides a distinctive pharmacophoric signature. This profile is valuable for molecular docking campaigns, where reducing the number of polar descriptors can improve pose discrimination and enrich virtual screening hit lists.

Quote Request

Request a Quote for 6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.